1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylcarbamoyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O4/c11-4-9(14)13-10(15)12-6-1-2-7-8(3-6)17-5-16-7/h1-3H,4-5H2,(H2,12,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYYUOUKNAYOFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Potential as an Anticancer Agent
1-(2H-1,3-benzodioxol-5-yl)-3-(2-chloroacetyl)urea's ability to inhibit DNA replication in cancer cells makes it a potential anticancer agent. Its mechanism of action involves alkylation of DNA, which inhibits DNA replication and transcription, particularly in rapidly dividing cells. Studies have explored its binding affinity with biological targets, suggesting interactions with nucleophilic sites within the DNA structure. Investigations into its pharmacokinetics and pharmacodynamics are crucial for its development as a therapeutic agent.
Derivatives for Antibacterial and Antifungal Properties
Derivatives of this compound could be explored for their antibacterial and antifungal properties, based on the structural characteristics of the benzodioxole ring. The chloroacetyl group's electrophilic nature allows the compound to serve as a precursor for synthesizing other biologically active molecules.
Use as a Precursor in Synthesis
Due to its electrophilic chloroacetyl group, this compound can be a precursor in synthesizing other biologically active molecules.
Interaction Studies
Interaction studies have focused on the compound's binding affinity with various biological targets. The compound's ability to alkylate DNA suggests potential interactions with nucleophilic sites within the DNA structure. Studies may investigate its interactions with specific enzymes involved in metabolic pathways relevant to cancer cell proliferation. These investigations are crucial for understanding the compound's pharmacokinetics and pharmacodynamics, which will inform its development as a therapeutic agent.
Preparation Methods
Molecular Identity
The compound features a 1,3-benzodioxole core linked to a chloroacetyl group via a urea bridge. Its IUPAC name, N-(1,3-benzodioxol-5-ylcarbamoyl)-2-chloroacetamide, underscores the connectivity: the benzodioxol-5-ylamine moiety bonds to the carbonyl group of the urea, while the chloroacetyl group occupies the second nitrogen. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₉ClN₂O₄ | PubChem |
| XLogP3 | 1.7 | PubChem |
| Rotatable bonds | 2 | PubChem |
| Exact mass | 256.0251 Da | PubChem |
Synthetic Routes and Methodological Analysis
Classical Phosgene/Triphosgene-Based Synthesis
The traditional route involves generating an isocyanate intermediate from 5-amino-1,3-benzodioxole (1 ) using triphosgene (bis(trichloromethyl) carbonate, BTC), followed by reaction with 2-chloroacetamide (2 ) (Scheme 1).
Procedure :
- Isocyanate Formation :
- Urea Coupling :
Mechanistic Insight :
BTC acts as a phosgene surrogate, converting the amine to isocyanate via a carbamoyl chloride intermediate. Nucleophilic attack by 2 on 3 forms the urea bond.
N,N′-Carbonyldiimidazole (CDI)-Mediated Coupling
CDI offers a safer alternative by avoiding chlorine-containing reagents (Scheme 2).
Procedure :
- Activation :
- 1 (1.0 equiv) reacts with CDI (1.2 equiv) in THF at 25°C for 1 hour to form imidazolide (4 ).
- Amine Coupling :
Advantages :
- No hazardous gases (e.g., HCl) generated.
- Compatible with acid-sensitive substrates.
Two-Step Acylation Approach
This method first synthesizes a monosubstituted urea, followed by acylation (Scheme 3).
Step 1: Urea Formation
- 1 (1.0 equiv) reacts with potassium cyanate (1.5 equiv) in acetic acid/water (1:1) at 60°C for 4 hours to yield N-(1,3-benzodioxol-5-yl)urea (6 ).
Step 2: Acylation
- 6 (1.0 equiv) is treated with 2-chloroacetyl chloride (7 ) (1.2 equiv) and pyridine (2.0 equiv) in dichloromethane at 0°C.
- Yield: ~80% after aqueous workup.
Critical Considerations :
- Pyridine scavenges HCl, preventing protonation of the urea nitrogen.
- Low temperatures minimize side reactions (e.g., over-acylation).
Comparative Analysis of Synthetic Methods
| Parameter | Phosgene Method | CDI Method | Acylation Method |
|---|---|---|---|
| Yield | 70–75% | 65% | 80% |
| Safety | Low | High | Moderate |
| Scalability | High | Moderate | High |
| Byproducts | Chlorinated | Minimal | HCl |
Key Findings :
- The acylation method offers the highest yield and scalability but requires careful handling of 2-chloroacetyl chloride.
- CDI-mediated coupling is preferable for small-scale, safety-critical applications.
Analytical Validation and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1.0 mL/min).
- Melting Point : 198–200°C (decomposition).
Applications and Pharmacological Relevance
While direct pharmacological data for this compound are limited, structurally related ureas exhibit antitrypanosomal and enzyme-inhibitory activity. The chloroacetyl group may enhance electrophilic reactivity, enabling covalent binding to biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
